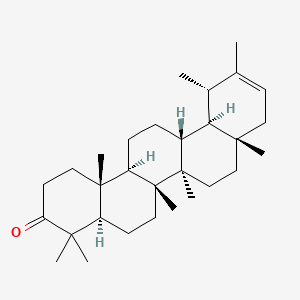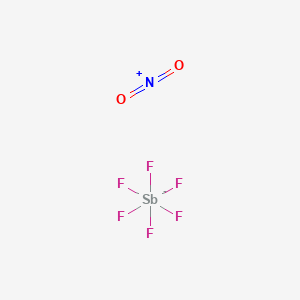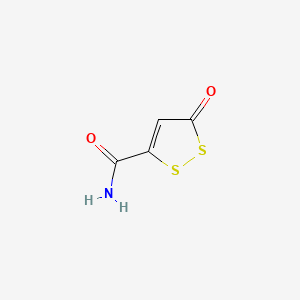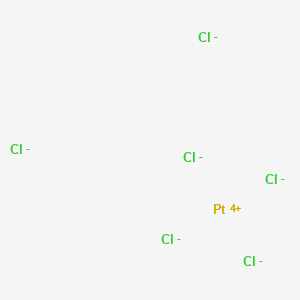
Platinum(4+);hexachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexachloroplatinate is an anion with the chemical formula [PtCl₆]²⁻. It is a coordination complex of platinum in the +4 oxidation state, surrounded by six chloride ligands. This compound is known for its stability and is used in various chemical processes and research applications .
Preparation Methods
Hexachloroplatinate can be synthesized through several methods. One common method involves the reaction of platinum metal with aqua regia (a mixture of nitric acid and hydrochloric acid), which produces chloroplatinic acid. This acid can then be neutralized with a base such as ammonium chloride to form ammonium hexachloroplatinate . Industrial production often involves the use of concentrated sulfuric acid with alkali metal hexachloroplatinates at elevated temperatures to yield platinum chloride .
Chemical Reactions Analysis
Hexachloroplatinate undergoes various chemical reactions, including:
Reduction: It can be reduced to platinum metal using hydrogen gas at high temperatures.
Substitution: The chloride ligands can be substituted with other ligands such as ammonia or phosphines.
Oxidation: It can be oxidized to form higher oxidation state compounds, although this is less common.
Common reagents used in these reactions include hydrogen gas for reduction and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexachloroplatinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hexachloroplatinate involves its interaction with cellular components. In biological systems, it is taken up by cells and reduced to divalent platinum species. This reduction process is influenced by factors such as light and the presence of other chemical species . The exact molecular targets and pathways involved in its action depend on the specific application and environment.
Comparison with Similar Compounds
Hexachloroplatinate is similar to other hexachlorometallates, such as hexachloropalladate and hexafluoroplatinate . it is unique in its stability and the specific types of reactions it undergoes. For example, hexachloropalladate is less stable and more prone to oxidation . The unique properties of hexachloroplatinate make it particularly useful in catalysis and as a precursor for other platinum compounds.
Similar compounds include:
Hexachloropalladate: ([PdCl₆]²⁻)
Hexafluoroplatinate: ([PtF₆]⁻)
Chloroplatinic acid: (H₂[PtCl₆])
These compounds share some chemical properties with hexachloroplatinate but differ in their stability and reactivity.
Properties
CAS No. |
16871-54-8 |
|---|---|
Molecular Formula |
C12H7ClO5 |
Molecular Weight |
266.633 |
IUPAC Name |
2-(3-chlorophenyl)-4-hydroxy-6-oxopyran-3-carboxylic acid |
InChI |
InChI=1S/C12H7ClO5/c13-7-3-1-2-6(4-7)11-10(12(16)17)8(14)5-9(15)18-11/h1-5,14H,(H,16,17) |
InChI Key |
NANAKBJXJHXBHF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=CC(=O)O2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aR,5R,6R,8aR)-6-hydroxy-3,4a,5-trimethyl-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-9-one](/img/structure/B579189.png)
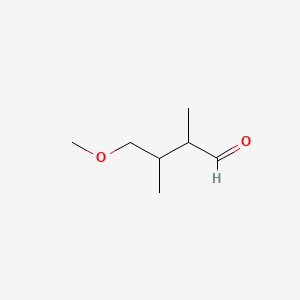
![5-[(1R)-1-[(3R,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-2,2-dimethyloxolane-3,4-diol](/img/structure/B579191.png)
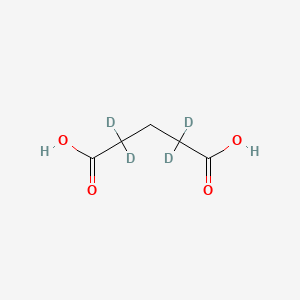
![1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B579196.png)
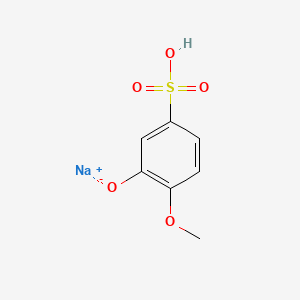
![Tricyclo[4.2.2.03,8]decane](/img/structure/B579198.png)
![(3R,5R,5'S,8R,9S,10S,13S,14S,17R)-5',10,13-trimethyl-2'-phenylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-17,4'-1,3,2-dioxaborolane]-3-ol](/img/structure/B579199.png)

![13-Oxabicyclo[8.2.1]trideca-1(12),10-diene](/img/structure/B579205.png)
